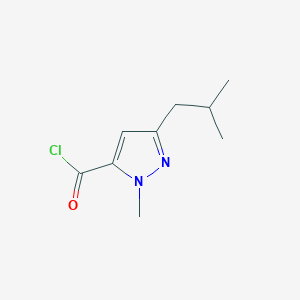
Morpholine, 2-(3-fluorophenyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2-(3-fluorophenyl)-, (2S)- is a chemical compound with the molecular formula C₁₀H₁₂FNO It is a derivative of morpholine, where the morpholine ring is substituted at the second position with a 3-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(3-fluorophenyl)-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and 3-fluorobenzaldehyde.
Reaction: The key step involves the condensation of morpholine with 3-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, Morpholine, 2-(3-fluorophenyl)-, (2S)-.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 2-(3-fluorophenyl)-, (2S)- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2-(3-fluorophenyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced fluorophenyl derivatives, and substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 2-(3-fluorophenyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which Morpholine, 2-(3-fluorophenyl)-, (2S)- exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound without the fluorophenyl substitution.
2-Phenylmorpholine: Similar structure but with a phenyl group instead of a fluorophenyl group.
3-Fluorophenylmorpholine: Similar but with the fluorophenyl group at a different position.
Uniqueness
Morpholine, 2-(3-fluorophenyl)-, (2S)- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
920798-70-5 |
|---|---|
Formule moléculaire |
C10H12FNO |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(2S)-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 |
Clé InChI |
OLENKPLLMGPQSX-SNVBAGLBSA-N |
SMILES isomérique |
C1CO[C@H](CN1)C2=CC(=CC=C2)F |
SMILES canonique |
C1COC(CN1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)
amine](/img/structure/B11742373.png)

![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742388.png)
amine](/img/structure/B11742395.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742406.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742414.png)

![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11742426.png)
![N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742428.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742430.png)
amine](/img/structure/B11742436.png)
